molecular formula C37H42N2O3 B12533756 Tert-butyl 4-[1-[4-[2-cyano-2-[4-(2-methylpropyl)phenyl]propyl]benzoyl]indol-3-yl]butanoate

Tert-butyl 4-[1-[4-[2-cyano-2-[4-(2-methylpropyl)phenyl]propyl]benzoyl]indol-3-yl]butanoate

Cat. No.: B12533756
M. Wt: 562.7 g/mol
InChI Key: KPJJNDRIEZQMAI-UHFFFAOYSA-N
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Description

Tert-butyl 4-[1-[4-[2-cyano-2-[4-(2-methylpropyl)phenyl]propyl]benzoyl]indol-3-yl]butanoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and analgesic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[1-[4-[2-cyano-2-[4-(2-methylpropyl)phenyl]propyl]benzoyl]indol-3-yl]butanoate typically involves multiple steps, starting from commercially available 4-bromo-1H-indole . The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound, which is then converted to an N-Boc derivative. The aldehyde group of this intermediate is reduced with sodium borohydride in methanol to obtain an alcohol, which is then protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[1-[4-[2-cyano-2-[4-(2-methylpropyl)phenyl]propyl]benzoyl]indol-3-yl]butanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Properties

Molecular Formula

C37H42N2O3

Molecular Weight

562.7 g/mol

IUPAC Name

tert-butyl 4-[1-[4-[2-cyano-2-[4-(2-methylpropyl)phenyl]propyl]benzoyl]indol-3-yl]butanoate

InChI

InChI=1S/C37H42N2O3/c1-26(2)22-27-16-20-31(21-17-27)37(6,25-38)23-28-14-18-29(19-15-28)35(41)39-24-30(32-11-7-8-12-33(32)39)10-9-13-34(40)42-36(3,4)5/h7-8,11-12,14-21,24,26H,9-10,13,22-23H2,1-6H3

InChI Key

KPJJNDRIEZQMAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)(CC2=CC=C(C=C2)C(=O)N3C=C(C4=CC=CC=C43)CCCC(=O)OC(C)(C)C)C#N

Origin of Product

United States

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